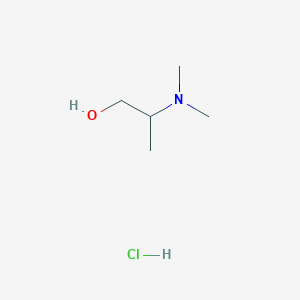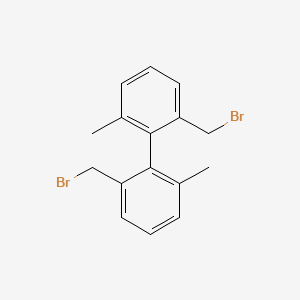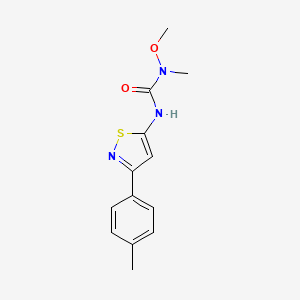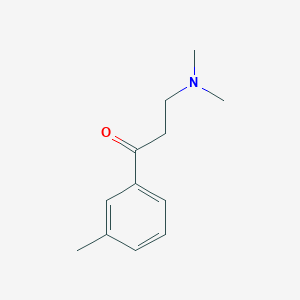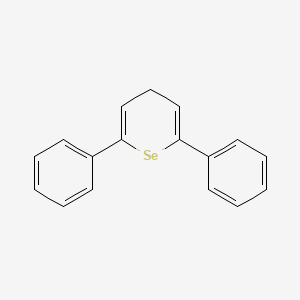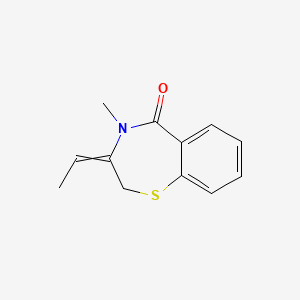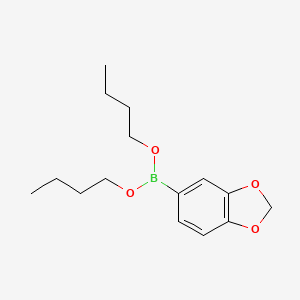![molecular formula C27H28O2SSi B14360481 Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane CAS No. 90298-15-0](/img/structure/B14360481.png)
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane is a complex organic compound featuring a benzyl group, two methoxyphenyl groups, a thiophene ring, and a dimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Another thiophene derivative with similar structural features.
Thiophene-based compounds: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and applications.
Uniqueness
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane is unique due to the presence of the dimethylsilane group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
90298-15-0 |
|---|---|
Molekularformel |
C27H28O2SSi |
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
benzyl-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-dimethylsilane |
InChI |
InChI=1S/C27H28O2SSi/c1-28-23-14-10-21(11-15-23)25-18-26(31(3,4)19-20-8-6-5-7-9-20)30-27(25)22-12-16-24(29-2)17-13-22/h5-18H,19H2,1-4H3 |
InChI-Schlüssel |
QJXHJBKSIMUWKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)(C)CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


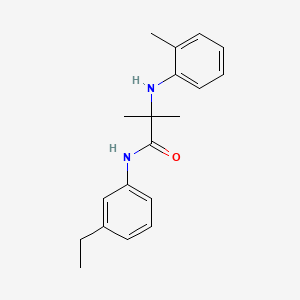
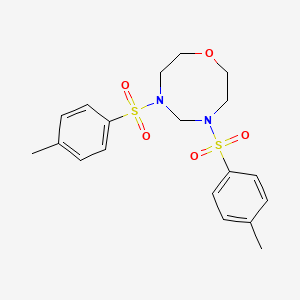
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
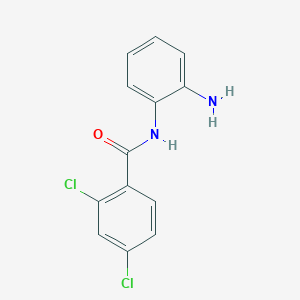
![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)
